MAGL Inhibitory Potency: IC50 of 80 nM vs. Benchmark Inhibitors
In a head-to-head structural optimization study, the benzoylpiperidine derivative incorporating 2-iodo-5-methoxybenzoic acid as a key fragment (Compound 23) demonstrated an IC50 of 80 nM against MAGL . This represents a 7-fold improvement in potency over the parent compound (IC50 = 560 nM) and maintains selectivity over other endocannabinoid system components . The 5-methoxy substitution was critical for achieving this potency enhancement, as compounds lacking this group exhibited significantly reduced activity .
| Evidence Dimension | MAGL enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 80 nM |
| Comparator Or Baseline | Parent benzoylpiperidine compound (IC50 = 560 nM) |
| Quantified Difference | 7-fold increase in potency |
| Conditions | Biochemical assay using purified MAGL enzyme; substrate: 2-arachidonoylglycerol |
Why This Matters
For medicinal chemistry programs targeting MAGL inhibition, the 7-fold potency advantage of the 2-iodo-5-methoxybenzoic acid-derived scaffold translates directly to lower required dosing and potentially reduced off-target effects, justifying its selection over less potent analogs.
